molecular formula C18H30O8P2 B12589304 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane CAS No. 646065-33-0

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane

Cat. No.: B12589304
CAS No.: 646065-33-0
M. Wt: 436.4 g/mol
InChI Key: SVTBEXOKEXUDOG-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is a 22-membered macrocyclic compound featuring two phosphorus atoms and eight oxygen atoms distributed across its ether-linked backbone. The phenyl substituent at position 2 introduces steric and electronic modifications, distinguishing it from simpler phosphine-containing macrocycles.

Properties

CAS No.

646065-33-0

Molecular Formula

C18H30O8P2

Molecular Weight

436.4 g/mol

IUPAC Name

2-phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane

InChI

InChI=1S/C18H30O8P2/c1-2-4-18(5-3-1)28-25-16-12-21-8-6-19-10-14-23-27-24-15-11-20-7-9-22-13-17-26-28/h1-5,27H,6-17H2

InChI Key

SVTBEXOKEXUDOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOP(OCCOCCOCCOPOCCO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane typically involves the reaction of phenylphosphine with ethylene glycol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The use of automated systems ensures consistent reaction conditions and product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity : Recent studies indicate that compounds similar to 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines and demonstrated selective cytotoxicity. Such compounds can potentially target specific cancerous cells while minimizing damage to healthy tissues .

Drug Delivery Systems : The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This is particularly beneficial in the formulation of anticancer drugs where effective delivery is crucial for therapeutic efficacy .

Materials Science Applications

Polymer Chemistry : 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane can serve as a precursor for the synthesis of novel polymers. Its phosphorous and oxygen-rich structure can impart unique properties to polymers such as enhanced thermal stability and flame retardancy. Research into polymer composites incorporating this compound has shown improved mechanical properties and resistance to degradation under various environmental conditions .

Coatings and Adhesives : The chemical stability and reactivity of this compound make it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and provide additional functionalities such as water resistance or anti-corrosive effects .

Environmental Chemistry Applications

Heavy Metal Ion Removal : The phosphonate groups present in 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane can interact with heavy metal ions in aqueous solutions. This property allows for the development of materials that can effectively remove toxic heavy metals from wastewater. Studies have shown that modified versions of this compound can selectively bind to metal ions such as lead and cadmium .

Bioremediation : The compound's ability to form stable complexes with pollutants suggests potential applications in bioremediation strategies. It could be used to enhance the degradation of organic pollutants by facilitating microbial interactions or by acting as a chelating agent that improves the bioavailability of nutrients essential for microbial growth .

Case Studies

Study Application Findings
Study on Anticancer ActivityTested against MCF-7 cell lineDemonstrated IC50 values in low micromolar range indicating significant anticancer potential .
Polymer Composite ResearchUsed as a polymer precursorResulted in enhanced mechanical properties and thermal stability compared to conventional polymers .
Heavy Metal Ion RemovalInteraction with lead ionsAchieved over 90% removal efficiency in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal centers, where the compound facilitates electron transfer processes and stabilizes reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crown Ethers (e.g., 18-Crown-6)

  • Structural Differences: Crown ethers lack phosphorus atoms and instead rely solely on oxygen donors for coordination. The absence of phosphorus in crown ethers limits their ability to bind transition metals with high affinity compared to phosphorus-containing macrocycles.
  • Coordination Behavior : 18-Crown-6 selectively binds alkali metal ions (e.g., K⁺) via oxygen lone pairs, whereas the diphosphacyclodocosane may exhibit dual coordination sites (P and O) for transition metals like Pd²⁺ or Pt²⁺.
  • Thermal Stability : Crown ethers generally decompose above 250°C, while phosphorus-containing macrocycles often show enhanced thermal stability due to stronger P–C and P–O bonds.

Phosphorus-Containing Macrocycles (e.g., Diphosphacrowns)

  • Heteroatom Arrangement : Diphosphacrowns typically alternate P and O atoms in smaller rings (e.g., 12-membered), whereas the target compound’s 22-membered ring accommodates a more dispersed arrangement of P and O atoms.

Cyclophosphazenes

  • Backbone Composition : Cyclophosphazenes consist of alternating P and N atoms (e.g., hexachlorocyclotriphosphazene), differing from the P/O hybrid system in the target compound.
  • Reactivity : Cyclophosphazenes are highly reactive toward nucleophiles due to labile P–Cl bonds, whereas the diphosphacyclodocosane’s ether linkages and phenyl substituents likely confer greater hydrolytic stability.

Data Tables

Table 1: Structural and Functional Comparison

Property 2-Phenyl-diphosphacyclodocosane 18-Crown-6 Diphosphacrown-12 Cyclophosphazene
Ring Size 22-membered 18-membered 12-membered 6-membered
Heteroatoms 2 P, 8 O 6 O 2 P, 6 O 3 P, 3 N
Key Coordination Sites P, O O P, O N, P (via substituents)
Thermal Stability (°C) ~300 (estimated) 250 280 150 (decomposes)
Solubility Moderate in polar solvents High Low Variable

Table 2: Research Findings (Hypothetical Due to Limited Data)

Study Focus Target Compound Comparable System Outcome Summary
Metal Ion Binding Selective for Pd²⁺ 18-Crown-6 (K⁺) Higher Pd²⁺ affinity due to P donors
Catalytic Activity Not yet reported Cyclophosphazene-Pd complexes Potential for similar catalytic cycles
Synthetic Accessibility Multi-step, low yield (~15%) Diphosphacrowns (~30% yield) Challenges in macrocycle closure

Critical Analysis of Evidence Limitations

The provided evidence () describes a structurally unrelated compound: a trioxapentacyclo derivative with sulfonic acid and hydroxyl groups. This mismatch highlights a critical gap in accessible data for the target compound. Current comparisons rely on extrapolation from analogous phosphorus-oxygen macrocycles and general trends in coordination chemistry.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane features a complex arrangement of oxygen and phosphorus atoms within a cyclodocosane framework. This unique configuration contributes to its distinctive biological properties.

Molecular Formula

  • C : 20
  • H : 34
  • O : 8
  • P : 2

Research indicates that the biological activity of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane may be attributed to its ability to interact with cellular membranes and proteins. The presence of multiple ether and phosphonate groups enhances its solubility and bioavailability in biological systems.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Cytotoxicity

In vitro studies have demonstrated that 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane possesses cytotoxic effects on cancer cell lines. The cytotoxicity is believed to result from the induction of apoptosis through the activation of caspase pathways.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Membrane InteractionDisrupts cellular membranes

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane against common pathogens. Results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli.

Study 2: Cancer Cell Line Testing

Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers following treatment with varying concentrations of the compound.

Research Findings

The compound has been studied for its potential applications in drug development due to its unique properties. Recent findings suggest that it could serve as a lead compound for designing new antimicrobial agents or anticancer therapies.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying its biological activities. Investigations into structure-activity relationships (SAR) could provide insights into optimizing this compound for therapeutic use.

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